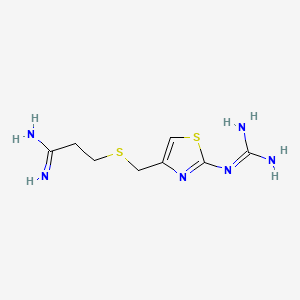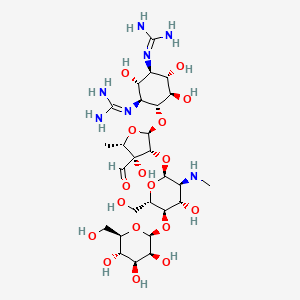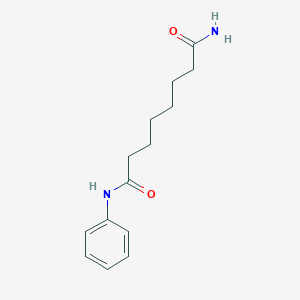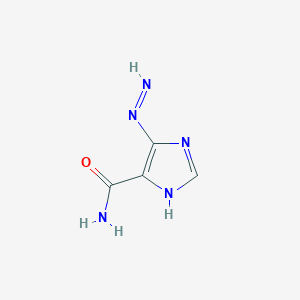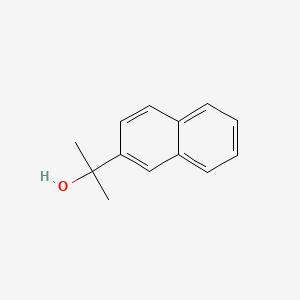
2-(2-Naphthyl)-2-propanol
Vue d'ensemble
Description
2-Naphthol, also known as β-naphthol or 2-hydroxynaphthalene, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It is a colorless (or occasionally yellow) crystalline solid with the molecular formula C10H8O . It has drawn great attention in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .
Synthesis Analysis
The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4-hour lab period and affords a solid product in good yield . This reaction gives students experience with a commonly encountered leaving group, is easily visualized on TLC, and has an improved safety profile .Molecular Structure Analysis
2-Naphthol has an electron-rich aromatic framework with multiple reactive sites, allowing it to be utilized in several kinds of organic reactions . It has a molecular formula of C10H8O .Chemical Reactions Analysis
2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Physical And Chemical Properties Analysis
2-Naphthol is a fluorescent colorless (or occasionally yellow) crystalline solid . It has a melting point of 122 °C .Applications De Recherche Scientifique
- 2-Naphthol serves as a valuable precursor for synthesizing diverse heterocyclic compounds in organic chemistry . Its hydroxyl group at the 2-position allows it to participate in various reactions, leading to the formation of complex ring structures.
- These MOFs combine the unique features of porphyrins (such as fluorescence) and MOFs (high surface area and porosity). They enable highly sensitive and specific sensing applications for various targets, including metal ions, anions, explosives, biomolecules, pH, and toxins .
Organic Synthesis and Heterocycle Formation
Metal-Organic Frameworks (MOFs) and Sensing
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as naproxen and Beta-(2-Naphthyl)-Alanine , have been found to interact with enzymes like COX-1 and COX-2 , and Tyrosine–tRNA ligase . These enzymes play crucial roles in inflammatory responses and protein synthesis, respectively.
Mode of Action
The electron-rich aromatic framework of 2-naphthol, a similar compound, allows it to be utilized in several kinds of organic reactions . This suggests that 2-(2-Naphthyl)-2-propanol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, 2-naphthyl butyrate is used in biochemical assays as a chromogenic compound , indicating that it might affect pathways related to color production in cells.
Result of Action
It’s worth noting that 2-naphthylamine, a similar compound, is a known carcinogen , suggesting that 2-(2-Naphthyl)-2-propanol might also have significant biological effects.
Action Environment
For instance, 2-Naphthylamine is activated in the liver but quickly deactivated by conjugation to glucuronic acid .
Propriétés
IUPAC Name |
2-naphthalen-2-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSONNHKIVVSLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942510 | |
| Record name | 2-(Naphthalen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Naphthyl)-2-propanol | |
CAS RN |
20351-54-6 | |
| Record name | 2-Naphthalenemethanol, alpha,alpha-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020351546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Naphthalen-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(naphthalen-2-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-(2-Naphthyl)-2-propanol formed in the body?
A1: 2-(2-Naphthyl)-2-propanol is identified as a key metabolite of 2-Isopropylnaphthalene (2-IPN) in rats. Following oral administration of 2-IPN, metabolic processes, likely involving oxidation reactions, lead to the formation of 2-(2-Naphthyl)-2-propanol. [, ]
Q2: What are the primary routes of excretion for 2-(2-Naphthyl)-2-propanol?
A2: Studies in rats demonstrate that 2-(2-Naphthyl)-2-propanol is primarily excreted through both urinary and biliary pathways. Researchers observed approximately 23% of the administered 2-IPN dose was excreted as 2-(2-Naphthyl)-2-propanol and related metabolites in urine, while 18% was excreted in bile within a 24-hour period. []
Q3: Does 2-(2-Naphthyl)-2-propanol contribute to the toxicity of 2-Isopropylnaphthalene?
A3: While research suggests that 2-(2-Naphthyl)-2-propanol is a metabolite of 2-IPN, its direct contribution to 2-IPN toxicity is not fully elucidated in the provided research. Interestingly, high doses of 2-IPN photoproducts like 2-isopropenylnaphthalene, 2-acetonaphthone, and β-naphthol demonstrated pulmonary toxicity in mice, unlike 2-(2-Naphthyl)-2-propanol at similar doses. [] Further research is necessary to fully understand the toxicological profile of 2-(2-Naphthyl)-2-propanol.
Q4: Are there analytical methods available to detect and quantify 2-(2-Naphthyl)-2-propanol?
A4: Researchers utilized a combination of techniques, including thin-layer chromatography (TLC) and gas-liquid chromatography (GLC), to identify and quantify 2-(2-Naphthyl)-2-propanol and other metabolites in both urine and bile samples. [, ] This highlights the availability of established analytical methodologies for studying this compound.
Q5: Is there evidence of 2-(2-Naphthyl)-2-propanol forming complexes with other molecules?
A5: Research indicates that 2-(2-Naphthyl)-2-propanol can participate in complex formation with β-cyclodextrin in aqueous solutions. This interaction leads to the formation of both 1:1 and 2:2 inclusion complexes, which influences the fluorescence properties of the system. Specifically, the formation of excimers within the 2:2 complex results in a characteristic blue-shifted emission spectrum. [] This finding suggests the potential for utilizing 2-(2-Naphthyl)-2-propanol in supramolecular chemistry applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




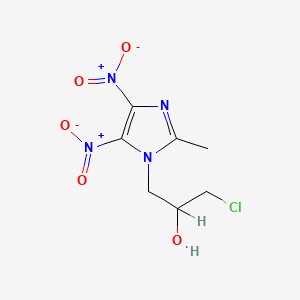

![1,8-dihydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]-10H-anthracen-9-one](/img/structure/B3060907.png)

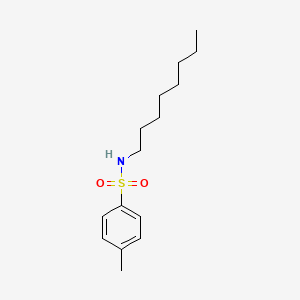
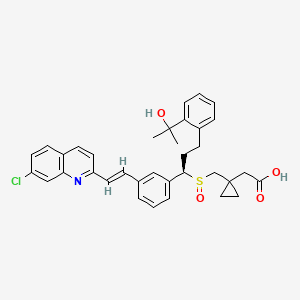
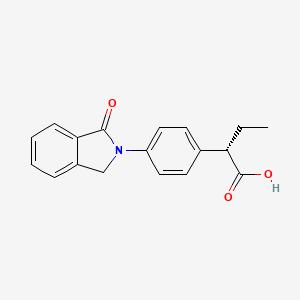
![1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene](/img/structure/B3060915.png)
